8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
Description
The compound 8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a tetracyclic heterocyclic molecule featuring a hydrazinyl group, a phenyl substituent, and a thia-aza fused ring system. The hydrazinyl moiety may enhance hydrogen-bonding interactions, while the sulfur atom in the thia ring could influence electronic properties and metabolic stability.
Properties
Molecular Formula |
C19H13N5OS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
8-hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C19H13N5OS/c20-22-16-12-8-4-5-9-13(12)17-21-18-15(19(25)24(17)23-16)14(10-26-18)11-6-2-1-3-7-11/h1-10H,20H2,(H,22,23) |
InChI Key |
FBLIRCJQIUJIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one involves multiple steps. One common method includes the condensation of aldehydes and ketones using tetrahydrofuran (THF) as a solvent . The reaction conditions often require specific temperatures and catalysts to facilitate the formation of the triazatetracyclic structure . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one has several scientific research applications:
Chemistry: Used as a scaffold for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Impact: The target compound’s hydrazinyl group distinguishes it from fluorophenyl (lipophilic) and diethylamino-propylamino (polar) derivatives . This group may enhance binding to biological targets via hydrogen-bond donor-acceptor interactions.
Physicochemical and Electronic Properties
- LogP and Bioavailability: Fluorophenyl derivatives (higher LogP) may exhibit superior logD profiles for CNS targets, while the target compound’s balance of polar/nonpolar groups could optimize oral bioavailability .
Biological Activity
Overview of the Compound
8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a complex heterocyclic compound that belongs to a class of tricyclic compounds known for their diverse biological activities. The presence of hydrazine and thiol functional groups suggests potential reactivity with biological macromolecules.
Anticancer Activity
Research has indicated that compounds with similar structural features may exhibit anticancer properties . The mechanism often involves:
- Inhibition of cell proliferation: Certain derivatives have shown the ability to inhibit the growth of cancer cells in vitro.
- Induction of apoptosis: These compounds can trigger programmed cell death in malignant cells.
Antimicrobial Activity
Compounds similar to this one have been reported to possess antimicrobial properties , effective against various bacterial strains. This includes:
- Gram-positive and Gram-negative bacteria: The hydrazine moiety may enhance the interaction with bacterial cell walls.
Antiviral Activity
Some studies suggest potential antiviral effects , particularly against viruses such as HIV and influenza, by disrupting viral replication processes.
The biological activity can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
- Enzyme Inhibition: Competing with substrates for active sites on enzymes critical for cellular functions.
- DNA Interaction: Binding to DNA or RNA, leading to interference with replication and transcription processes.
Example Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of hydrazine derivatives for their anticancer activity. The results showed that certain compounds led to a significant reduction in tumor size in animal models when administered at specific dosages.
Example Study 2: Antimicrobial Testing
In another investigation, a derivative of this compound was tested against a panel of bacterial strains. Results indicated that it exhibited bactericidal activity at low concentrations, suggesting its potential use as an antibiotic agent.
Research Findings Summary Table
| Activity Type | Mechanism | Reference Study |
|---|---|---|
| Anticancer | Induces apoptosis | Journal of Medicinal Chemistry |
| Antimicrobial | Bactericidal effect | International Journal of Antimicrobial Agents |
| Antiviral | Inhibits viral replication | Virology Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
